3-Propylisoxazole-5-carbaldehyde oxime
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Overview
Description
3-Propylisoxazole-5-carbaldehyde oxime is a heterocyclic compound that belongs to the isoxazole family Isoxazoles are five-membered rings containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Propylisoxazole-5-carbaldehyde oxime typically involves the reaction of terminal alkynes with aldehydes, followed by treatment with molecular iodine and hydroxylamine . Another method involves the reaction of α,β-unsaturated carbonyl compounds with N-hydroxyl-4-toluenesulfonamide under mild conditions . These methods are highly regioselective and provide good yields of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above, with optimizations for cost, yield, and environmental impact. The use of metal-free synthetic routes is particularly advantageous due to the lower toxicity and reduced waste generation .
Chemical Reactions Analysis
Types of Reactions
3-Propylisoxazole-5-carbaldehyde oxime undergoes various chemical reactions, including:
Reduction: Reduction reactions can convert the oxime group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the oxime group.
Common Reagents and Conditions
Oxidizing Agents: Sodium hypochlorite and molecular iodine are commonly used oxidizing agents.
Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Catalysts: Copper(I) and ruthenium(II) catalysts are often used in cycloaddition reactions.
Major Products Formed
The major products formed from these reactions include various substituted isoxazoles, which have significant biological activities and potential therapeutic applications .
Scientific Research Applications
3-Propylisoxazole-5-carbaldehyde oxime has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-Propylisoxazole-5-carbaldehyde oxime involves its interaction with specific molecular targets, such as enzymes and receptors. The oxime group can form stable complexes with metal ions, which may inhibit enzyme activity. Additionally, the isoxazole ring can interact with biological macromolecules, affecting their function and leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3,5-Disubstituted Isoxazoles: These compounds have similar structures but different substituents at the 3 and 5 positions.
Oxime Derivatives: Compounds like pralidoxime, obidoxime, and methoxime share the oxime functional group and have similar reactivity.
Uniqueness
3-Propylisoxazole-5-carbaldehyde oxime is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its ability to form stable complexes with metal ions and interact with biological macromolecules makes it a valuable compound in medicinal chemistry and other scientific research fields .
Properties
Molecular Formula |
C7H10N2O2 |
---|---|
Molecular Weight |
154.17 g/mol |
IUPAC Name |
(NE)-N-[(3-propyl-1,2-oxazol-5-yl)methylidene]hydroxylamine |
InChI |
InChI=1S/C7H10N2O2/c1-2-3-6-4-7(5-8-10)11-9-6/h4-5,10H,2-3H2,1H3/b8-5+ |
InChI Key |
ZYKZLFOHDPOFNV-VMPITWQZSA-N |
Isomeric SMILES |
CCCC1=NOC(=C1)/C=N/O |
Canonical SMILES |
CCCC1=NOC(=C1)C=NO |
Origin of Product |
United States |
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